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The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat,

driving the need for novel antimicrobial strategies. One key mechanism of resistance is the

production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of

β-lactamase inhibitors (BLIs) has been a crucial countermeasure. This guide provides a

comparative overview of the efficacy of Funobactam (formerly XNW4107), a novel

diazabicyclooctane (DBO) β-lactamase inhibitor, against a range of established and recently

developed BLIs.

Executive Summary
Funobactam, in combination with imipenem, has demonstrated potent in vitro and in vivo

activity against a broad spectrum of serine β-lactamase-producing Gram-negative bacteria,

including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][2] As

a member of the DBO class, Funobactam shares a mechanism of action with avibactam and

relebactam, involving the formation of a reversible covalent adduct with the β-lactamase

enzyme. While direct comparative data on the intrinsic inhibitory activity of Funobactam in the

form of IC50 or Ki values against a wide panel of purified enzymes are not extensively

available in the public domain, its efficacy can be inferred from the potentiation of its partner β-

lactam, imipenem. This guide will compare the available data for the imipenem/funobactam
combination with other clinically relevant β-lactam/β-lactamase inhibitor combinations.
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Mechanism of Action: Diazabicyclooctane (DBO)
Inhibitors
Funobactam belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase

inhibitors. Unlike early-generation inhibitors like clavulanic acid, which are suicide inhibitors,

DBOs act via a reversible covalent mechanism. The nucleophilic serine residue in the active

site of the β-lactamase attacks the carbonyl group of the DBO, leading to the formation of a

stable, covalent acyl-enzyme intermediate. This reversible binding effectively sequesters the

enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.

General Mechanism of DBO Beta-Lactamase Inhibition
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A diagram illustrating the reversible covalent inhibition of a serine beta-lactamase by a DBO
inhibitor.

Comparative In Vitro Efficacy
Direct comparison of the intrinsic inhibitory potency of β-lactamase inhibitors is best achieved

by comparing their 50% inhibitory concentrations (IC50) or inhibition constants (Ki) against a

panel of purified β-lactamase enzymes. However, such comprehensive data for Funobactam
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is not readily available in published literature. Therefore, we present a comparison based on

the minimum inhibitory concentrations (MICs) of the imipenem/funobactam combination

against various resistant bacterial isolates, alongside data for other clinically important

combinations. It is important to note that MIC values reflect the combined activity of the β-

lactam and the inhibitor against the whole organism and can be influenced by factors such as

bacterial permeability and efflux pumps, in addition to the inhibitor's potency.

Activity Against Key Beta-Lactamase Classes
Funobactam has demonstrated broad-spectrum activity against Ambler Class A, C, and D β-

lactamases.[1][2] This includes clinically significant enzymes such as Klebsiella pneumoniae

carbapenemases (KPCs) (Class A), AmpC cephalosporinases (Class C), and oxacillinases

(OXA-type) carbapenemases (Class D).[1][2]

Inhibition Spectrum of Selected Beta-Lactamase Inhibitors
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A logical diagram showing the classes of beta-lactamases inhibited by various inhibitors.

Comparative MIC Data
The following table summarizes the available MIC data for imipenem/funobactam and other β-

lactam/β-lactamase inhibitor combinations against a selection of carbapenem-resistant Gram-
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negative pathogens. Data is collated from various sources and direct comparison should be

made with caution due to potential variations in testing methodologies.

Organism/Enz
yme

Imipenem/Fun
obactam (MIC
in mg/L)

Ceftazidime/Av
ibactam (MIC
in mg/L)

Meropenem/Va
borbactam
(MIC in mg/L)

Imipenem/Rele
bactam (MIC in
mg/L)

A. baumannii

(OXA-23/24)
1 - 16[3]

Generally not

active

Generally not

active

Generally not

active

P. aeruginosa

(KPC/GES)
1 - 8[3] 4 - 8 >16 8 - >16

K. pneumoniae

(KPC)
0.25 - 4[3] ≤1 - 2 ≤0.06 - 1 0.5 - 4

K. pneumoniae

(OXA-48)
0.5[3] 1 - 2 >64 >32

Note: The concentration of the inhibitor is fixed in these assays (e.g., Funobactam at 8 mg/L).

Comparative In Vivo Efficacy
The neutropenic murine thigh infection model is a standard preclinical model used to evaluate

the in vivo efficacy of antimicrobial agents. Studies have demonstrated the potent in vivo

efficacy of the imipenem/funobactam combination against serine carbapenemase-producing

A. baumannii, P. aeruginosa, and K. pneumoniae.[1][3]

In these studies, a human-simulated regimen of imipenem/funobactam (e.g., 500/250 mg q6h

as a 1-hour infusion) resulted in a >1-log kill against the majority of tested A. baumannii and P.

aeruginosa isolates and achieved stasis against K. pneumoniae isolates.[3]

Experimental Protocols
Determination of IC50 Values for Beta-Lactamase
Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of a purified β-lactamase by 50%.
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Materials:

Purified β-lactamase enzyme

β-lactamase inhibitor (e.g., Funobactam)

Chromogenic substrate (e.g., Nitrocefin)

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Microplate reader

Procedure:

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified β-lactamase and

the inhibitor in the assay buffer.

Pre-incubation: In a 96-well microplate, add a fixed concentration of the β-lactamase to

varying concentrations of the inhibitor. Incubate at a specified temperature (e.g., 30°C) for a

defined period (e.g., 10 minutes) to allow for the interaction between the enzyme and the

inhibitor.

Initiation of Reaction: Add a fixed concentration of the chromogenic substrate (e.g.,

Nitrocefin) to each well to initiate the enzymatic reaction.

Measurement: Immediately measure the change in absorbance over time at the appropriate

wavelength for the substrate (e.g., 490 nm for hydrolyzed Nitrocefin) using a microplate

reader in kinetic mode.

Data Analysis: Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor

concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a suitable dose-response

curve.

Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of a β-lactam/β-lactamase inhibitor combination in a

mammalian infection model.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15363246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of

cyclophosphamide on days -4 and -1 relative to infection.

Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension

of the test bacterium.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial

agent(s) or vehicle control is initiated. Dosing regimens are designed to simulate human

pharmacokinetic profiles.

Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles

are aseptically removed and homogenized.

Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on

appropriate agar media to determine the number of colony-forming units (CFU) per thigh.

Data Analysis: The efficacy of the treatment is determined by calculating the change in

bacterial load (log10 CFU/thigh) at 24 hours compared to the bacterial load at the initiation of

therapy (0-hour controls).
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Workflow of the Neutropenic Murine Thigh Infection Model
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A workflow diagram outlining the key steps in a neutropenic murine thigh infection model.
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Conclusion
Funobactam is a promising new-generation diazabicyclooctane β-lactamase inhibitor with a

broad spectrum of activity against clinically important serine β-lactamases. When combined

with imipenem, it demonstrates potent in vitro and in vivo efficacy against many multidrug-

resistant Gram-negative pathogens, including those resistant to carbapenems. While a direct

comparison of its intrinsic inhibitory potency with other BLIs is limited by the lack of publicly

available IC50 and Ki data, the performance of the imipenem/funobactam combination

suggests it is a valuable addition to the armamentarium against challenging bacterial infections.

Further studies providing direct comparative inhibitory kinetics will be crucial for a more

definitive positioning of Funobactam within the landscape of β-lactamase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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